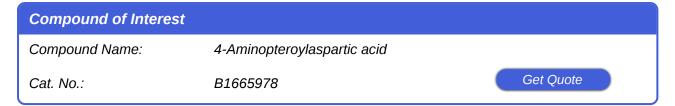


The Chemistry and Biology of Aminopterin and its Relationship to Folate Metabolism

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminopteroyl-L-glutamic acid, commonly known as aminopterin, a potent antifolate agent. It delves into its chemical structure, mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, and its intricate relationship with the folate metabolic pathway. This document clarifies the nomenclature, particularly addressing the distinction from the term "4-aminopteroylaspartic acid," and presents a comparative analysis with its well-known derivative, methotrexate. Detailed experimental protocols for key biological assays are provided, alongside quantitative data on its inhibitory activity and pharmacokinetic properties. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its biochemical context and practical applications in research and drug development.

Introduction: Clarifying the Nomenclature - Aminopterin vs. 4-Aminopteroylaspartic Acid

Aminopterin is a synthetic folate analog that played a pioneering role in the history of chemotherapy.[1][2] Its correct chemical name is 4-aminopteroyl-L-glutamic acid.[1][2][3][4] It is crucial to note that the term "**4-aminopteroylaspartic acid**" is not the standard nomenclature for aminopterin and appears to be a misnomer, likely arising from confusion with the glutamic



acid moiety that is an integral part of its structure. Folic acid and its analogs, including aminopterin and methotrexate, are characterized by a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The substitution of this glutamic acid with aspartic acid would result in a different chemical entity with potentially distinct biological properties. This guide will focus on the well-characterized and clinically relevant compound, 4-aminopteroyl-L-glutamic acid, hereafter referred to as aminopterin.

Aminopterin was the first drug to induce remissions in children with acute leukemia and served as the precursor to methotrexate.[5] It is a more potent inhibitor of dihydrofolate reductase (DHFR) than methotrexate.[5][6] Despite its early success, it was largely replaced by methotrexate due to a perceived unpredictable toxicity profile.[4][5] However, recent research has renewed interest in aminopterin, citing its greater cellular accumulation and more reliable bioavailability compared to methotrexate.[5]

Chemical Structure and Mechanism of Action

Aminopterin's structure is very similar to that of folic acid, with the key difference being the substitution of a hydroxyl group at the 4-position of the pteridine ring with an amino group. This seemingly minor modification dramatically increases its binding affinity for dihydrofolate reductase (DHFR).

Dihydrofolate Reductase Inhibition

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively and tightly binding to the active site of DHFR, aminopterin blocks the production of THF.[1][2] This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting the synthesis of nucleic acids and proteins, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][3]

Quantitative Data: A Comparative Analysis

The following tables summarize key quantitative data for aminopterin and its close analog, methotrexate, providing a basis for comparison of their biological activities.



Table 1: In Vitro DHFR Inhibition

Compound	Target Enzyme	Ki (nM)	IC50 (nM)	Source Organism
Aminopterin	Dihydrofolate Reductase	0.0037	-	Cell-free assay
Methotrexate	Dihydrofolate Reductase	-	~1	Human
Aminopterin	Dihydrofolate Reductase	-	-	L1210 murine leukemia
Methotrexate	Dihydrofolate Reductase	-	-	L1210 murine leukemia

Note: Ki and IC50 values can vary depending on the assay conditions and the source of the enzyme.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines



Compound	Cell Line	IC50 (nM)	Exposure Time (h)
Aminopterin	Pediatric Leukemia/Lymphoma (median)	17	120
Methotrexate	Pediatric Leukemia/Lymphoma (median)	78	120
Aminopterin	L1210 (murine leukemia)	~1	48
Methotrexate	L1210 (murine leukemia)	~10	48
Aminopterin	CCRF-CEM (human leukemia)	4.4	72
Methotrexate	CCRF-CEM (human leukemia)	~30	72

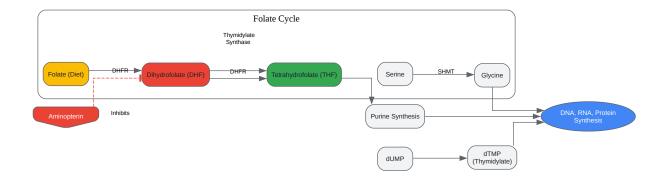
Table 3: Pharmacokinetic Properties in Humans

Parameter	Aminopterin	Methotrexate
Oral Bioavailability	~100%[5]	Variable (Dose-dependent)
Mean Area Under the Curve (AUC)	0.52 ± 0.03 μmol·h/L (oral)[5]	Variable
Cellular Accumulation in Blasts	Higher than Methotrexate[6]	Lower than Aminopterin[6]

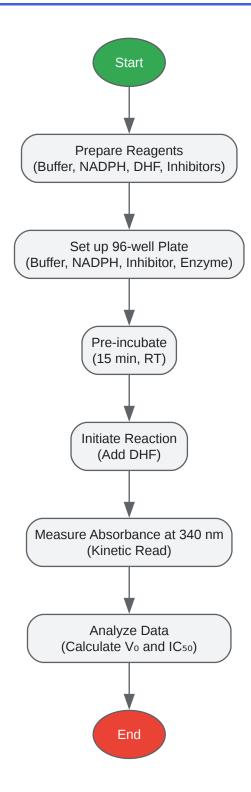
Signaling and Metabolic Pathways

The primary signaling pathway disrupted by aminopterin is the folate metabolic pathway. By inhibiting DHFR, it creates a bottleneck in the synthesis of essential precursors for DNA, RNA, and protein synthesis.

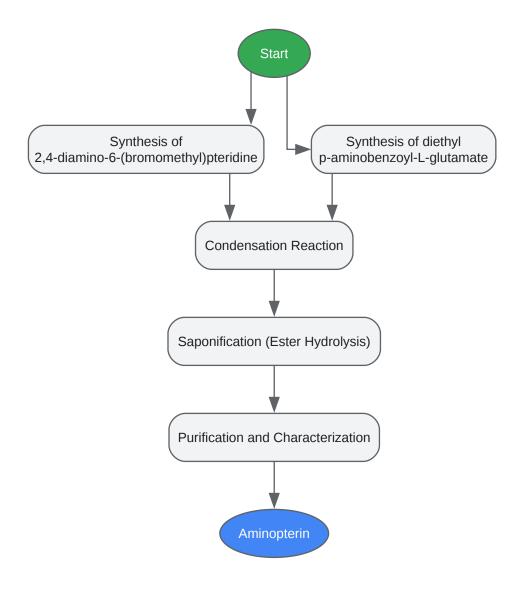












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